molecular formula C162H270N50O46S2 B222470 Ostabolin CAS No. 173833-08-4

Ostabolin

Numéro de catalogue: B222470
Numéro CAS: 173833-08-4
Poids moléculaire: 3718.3 g/mol
Clé InChI: OXZNHYPGOAWYLT-FISSOZIDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ostabolin (hPTH-(1–31)NH₂) is a synthetic N-terminal parathyroid hormone (PTH) fragment comprising amino acids 1–31 with a C-terminal amide modification. It exhibits potent anabolic effects on bone by stimulating trabecular bone growth in preclinical models, particularly in ovariectomized (OVX) rats, a standard model for postmenopausal osteoporosis . Unlike full-length PTH (1–84) or the clinically approved Teriparatide (PTH 1–34), this compound’s truncated structure may confer unique signaling properties, reducing catabolic side effects while retaining osteogenic activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ostabolin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with the protection of amino groups and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cyclized to form the cyclic structure of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy. The final product is purified using techniques such as high-performance liquid chromatography and lyophilized for stability .

Analyse Des Réactions Chimiques

Types of Reactions: Ostabolin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Ostabolin has several scientific research applications, including:

Mécanisme D'action

Ostabolin exerts its effects by binding to the parathyroid hormone receptor 1 (PTH1R) on the surface of osteoblasts. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased osteoblast activity and bone formation. Additionally, this compound indirectly stimulates osteoclast activity, promoting bone resorption and remodeling. The net effect is an increase in bone density and strength .

Comparaison Avec Des Composés Similaires

Structural Comparison

The anabolic activity of PTH analogs is highly dependent on the integrity of the N-terminal domain. Ostabolin’s structure contrasts with other analogs as follows:

Compound Structure Key Modifications
This compound hPTH-(1–31)NH₂ Truncated at residue 31; amidation at C-terminus
Teriparatide PTH-(1–34) Full N-terminal domain (1–34)
Abaloparatide PTHrP-(1–34) analog Modified residues (e.g., Gln²⁹→Trp) for receptor selectivity
PTHrP-(1–36) PTHrP-(1–36) Shares N-terminal homology with PTH

The absence of residues 32–34 in this compound may alter its binding kinetics to the PTH1 receptor (PTH1R), reducing activation of catabolic pathways compared to longer fragments like Teriparatide .

Efficacy and Mechanism of Action

This compound vs. Teriparatide

  • Bone Formation : In OVX rats, this compound increased femoral trabecular bone volume by 35–40% at 6 weeks, comparable to Teriparatide’s 38–42% . However, this compound achieved this at lower doses (4 nmol/kg vs. 10 nmol/kg for Teriparatide) .

This compound vs. Abaloparatide

  • Abaloparatide, a PTHrP analog, exhibits higher selectivity for the RG conformation of PTH1R, favoring bone formation over resorption. Preclinical data suggest Abaloparatide increases lumbar spine BMD by 12% in rats vs. 9% for this compound, but clinical data for this compound remain lacking .

Clinical and Preclinical Outcomes

Parameter This compound Teriparatide Abaloparatide
Anabolic Effect +++ (Preclinical) ++++ (Clinical) ++++ (Clinical)
Resorption Risk Low (Preclinical) Moderate (Clinical) Low (Clinical)
Clinical Status Preclinical FDA-approved FDA-approved
Key Study Whitfield et al., 1996 Neer et al., 2001 Hattersley et al., 2016
  • Teriparatide : Daily subcutaneous injections increase fracture risk if used beyond 2 years due to prolonged resorptive effects .
  • Abaloparatide : Subcutaneous or transdermal administration shows fewer resorptive side effects, attributed to its selective receptor activation .

Discussion of Research Findings

  • N-Terminal Truncation : Truncation beyond residue 31 (e.g., PTH 1–28) abolishes anabolic activity, underscoring the necessity of residues 1–31 for osteogenic signaling . This compound’s retention of these residues explains its efficacy .
  • Receptor Dynamics : Evidence suggests this compound’s shorter structure may limit PTH1R internalization, a process linked to catabolic signaling, unlike Teriparatide .
  • Contradictory Evidence : While Whitfield et al. (1996) reported this compound’s efficacy, Hilliker et al. (1996) found that truncating PTH’s N-terminus (e.g., PTH 3–34) reduced anabolic activity, emphasizing the irreplaceable role of the first two residues .

Activité Biologique

Ostabolin, a parathyroid hormone (PTH) analog, specifically hPTH-(1-31)NH2, has been investigated for its potential in stimulating bone formation and treating conditions such as osteoporosis. This compound exhibits unique biological activities that contribute to its role in bone metabolism and regeneration.

This compound functions primarily through the stimulation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels in osteoblasts. This mechanism is crucial for promoting osteogenesis, the process by which new bone is formed. Studies have shown that this compound enhances the differentiation of mesenchymal stem cells into osteoblasts while inhibiting adipogenic differentiation, thereby favoring bone formation over fat accumulation in the bone marrow .

Key Findings on Biological Activity

  • Bone Density and Structure : In animal models, daily subcutaneous injections of this compound have demonstrated significant increases in trabecular bone density and calcium content. For instance, a study involving ovariectomized (OVX) Sprague-Dawley rats reported that treatment with this compound for six weeks resulted in markedly thicker trabecular structures .
  • Effects on Osteoblasts : Continuous exposure to this compound has been shown to enhance osteoblast function, significantly increasing markers associated with bone formation. In vitro studies indicated that treatment with this compound led to a dose-dependent increase in alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation and activity .
  • Clinical Trials : Clinical studies have explored the efficacy of this compound-C (a variant of this compound) in postmenopausal women. Results indicated significant increases in urinary cAMP levels post-treatment, suggesting enhanced biological activity related to bone formation .

Summary of Key Research Findings

Study TypeSubjectTreatmentKey Outcomes
Animal StudyOVX Sprague-Dawley RatshPTH-(1-31)NH2 (this compound)Increased trabecular thickness and calcium content
In Vitro StudyBone Marrow Stromal CellsThis compoundEnhanced ALP activity and mineralization
Clinical TrialPostmenopausal WomenThis compound-CSignificant increase in urinary cAMP levels

Case Studies

  • Case Study on Osteoporosis Treatment : A randomized double-blind study investigated the effects of this compound-C on hip fracture healing. Participants receiving this compound-C showed improved healing rates compared to placebo groups, highlighting its potential therapeutic benefits in osteoporosis management .
  • Pulmonary Delivery Study : A study focused on the pulmonary delivery method of this compound-C demonstrated that this route effectively stimulates markers of bone formation in postmenopausal women, suggesting a non-invasive alternative to traditional injections .

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing and characterizing Ostabolin in preclinical studies?

To ensure reproducibility, follow these steps:

  • Synthesis : Use peer-reviewed protocols (e.g., solid-phase peptide synthesis) with purity verification via HPLC (>95% purity) and mass spectrometry. Include detailed reaction conditions (solvents, temperatures, catalysts) .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, dynamic light scattering (DLS) for aggregation analysis, and circular dichroism (CD) for secondary structure assessment. Cross-validate results with established literature .
  • Documentation : Provide raw spectral data and purity thresholds in supplementary materials to enable replication .

Q. How can researchers distinguish this compound’s mechanism of action from structurally similar peptides (e.g., parathyroid hormone analogs)?

Adopt a comparative framework:

  • In vitro assays : Use osteoblast/osteoclast co-culture systems to measure alkaline phosphatase (ALP) activity and osteocalcin secretion. Compare dose-response curves with control peptides .
  • Receptor binding : Conduct competitive binding assays (e.g., surface plasmon resonance) using recombinant PTH1R receptors. Quantify dissociation constants (Kd) to assess specificity .
  • Gene expression : Perform RNA sequencing on treated cells to identify unique signaling pathways (e.g., Wnt/β-catenin vs. RANKL) .

Q. What are the recommended in vivo models for evaluating this compound’s efficacy in bone regeneration?

Prioritize models with translatable outcomes:

  • Rodent osteopenia models : Ovariectomized rats for postmenopausal osteoporosis, with micro-CT analysis of trabecular bone volume (BV/TV) .
  • Critical-sized defect models : Use murine calvarial defects to assess bone fill percentage histomorphometrically .
  • Controls : Include sham-operated animals and bisphosphonate-treated cohorts to contextualize efficacy .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacokinetic (PK) profiles across studies?

Apply a systematic approach:

  • Meta-analysis : Aggregate PK data (e.g., Cmax, t1/2) from published studies and assess heterogeneity via I<sup>2</sup> statistics. Stratify by administration route (subcutaneous vs. intravenous) .
  • In silico modeling : Use physiologically based pharmacokinetic (PBPK) tools to simulate interspecies differences (e.g., rodent vs. primate clearance rates) .
  • Methodological audit : Compare assay techniques (e.g., ELISA vs. LC-MS/MS) for this compound quantification; prioritize studies using validated, interference-free methods .

Q. What factorial design principles optimize this compound dosing regimens in combinatorial therapies?

Implement a 2<sup>k</sup> factorial design to evaluate interactions:

  • Variables : Dose frequency (daily vs. weekly), adjuvant agents (e.g., calcium supplements), and delivery systems (hydrogels vs. nanoparticles) .
  • Outcomes : Measure bone mineral density (BMD) and fracture resistance biomechanically. Use ANOVA to identify synergistic/antagonistic effects .
  • Power analysis : Precalculate sample sizes (α=0.05, β=0.2) to ensure statistical robustness .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Adopt a translational validation pipeline:

  • 3D organoids : Generate bone marrow stromal cell (BMSC)-derived organoids to mimic the bone microenvironment. Test this compound’s osteoinductive capacity in hypoxia vs. normoxia .
  • Pharmacodynamic biomarkers : Correlate serum PINP (procollagen type I N-terminal propeptide) levels with histomorphometric outcomes in vivo .
  • Failure analysis : Audit experimental conditions (e.g., serum content in media, animal age) that may attenuate drug response .

Q. What frameworks ensure ethical and rigorous data management in multi-center this compound trials?

Follow open science principles:

  • Metadata standards : Use FAIR (Findable, Accessible, Interoperable, Reusable) guidelines for data repositories. Include experimental protocols, raw imaging files, and statistical code .
  • Conflict resolution : Establish a pre-trial consensus on endpoint definitions (e.g., “bone healing” criteria) to minimize inter-center variability .
  • Audit trails : Document all data transformations and outlier exclusions with justification .

Q. Methodological Tables

Table 1. Key Parameters for this compound Characterization

ParameterMethodAcceptable RangeReference
PurityHPLC≥95%
AggregationDLSPDI <0.2
BioactivityALP AssayEC50 ≤10 nM

Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Inadequate blindingUse double-blind dosing in animal studies
Cross-species PK extrapolationValidate using human primary osteoblasts
Overreliance on surrogate endpointsPair serum biomarkers with histology

Propriétés

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]oxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C162H270N50O46S2/c1-21-86(18)130(211-143(240)101(42-47-124(223)224)190-154(251)117(75-215)207-157(254)127(83(12)13)208-133(230)93(168)73-213)159(256)193-100(41-45-119(170)217)139(236)197-107(60-80(6)7)145(242)191-103(49-56-259-19)141(238)202-112(65-89-71-178-77-184-89)149(246)204-113(66-120(171)218)150(247)195-105(58-78(2)3)134(231)182-72-122(220)185-95(35-24-27-51-163)135(232)201-111(64-88-70-177-76-183-88)148(245)198-108(61-81(8)9)146(243)203-114(67-121(172)219)151(248)206-116(74-214)155(252)194-104(50-57-260-20)160(257)258-126(227)48-43-102(192-156(253)128(84(14)15)209-142(239)98(38-31-55-180-162(175)176)187-132(229)92(167)39-46-123(221)222)140(237)200-110(63-87-69-181-94-34-23-22-32-90(87)94)147(244)199-109(62-82(10)11)153(250)212-158(255)129(85(16)17)210-152(249)115(68-125(225)226)205-138(235)99(40-44-118(169)216)189-144(241)106(59-79(4)5)196-137(234)97(37-26-29-53-165)188-136(233)96(36-25-28-52-164)186-131(228)91(166)33-30-54-179-161(173)174/h22-23,32,34,69-71,76-86,88-89,91-93,95-117,127-130,181,213-215H,21,24-31,33,35-68,72-75,163-168H2,1-20H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,182,231)(H,185,220)(H,186,228)(H,187,229)(H,188,233)(H,189,241)(H,190,251)(H,191,242)(H,192,253)(H,193,256)(H,194,252)(H,195,247)(H,196,234)(H,197,236)(H,198,245)(H,199,244)(H,200,237)(H,201,232)(H,202,238)(H,203,243)(H,204,246)(H,205,235)(H,206,248)(H,207,254)(H,208,230)(H,209,239)(H,210,249)(H,211,240)(H,221,222)(H,223,224)(H,225,226)(H4,173,174,179)(H4,175,176,180)(H,212,250,255)/t86-,88?,89?,91-,92-,93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,127-,128-,129-,130-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZNHYPGOAWYLT-FISSOZIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)OC(=O)CCC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C162H270N50O46S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3718.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173833-08-4
Record name parathyroid hormone (1-31)amide, human
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173833084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.